molecular formula C18H21NO B2883575 4-tert-butyl-N-(2-methylphenyl)benzamide CAS No. 303792-47-4

4-tert-butyl-N-(2-methylphenyl)benzamide

Cat. No. B2883575
M. Wt: 267.372
InChI Key: PXIUNPLBSFIXDS-UHFFFAOYSA-N
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Description

“4-tert-butyl-N-(2-methylphenyl)benzamide” is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of “4-tert-butyl-N-(2-methylphenyl)benzamide” involves several steps . The first step involves the reaction of 4-chlorobenzoyl chloride with tert-butylamine to form 4-tert-butylbenzamide. The second step involves the reaction of 4-tert-butylbenzamide with thionyl chloride to form 4-tert-butylbenzoyl chloride. The third step involves the reaction of 4-tert-butylbenzoyl chloride with 2-methylaniline to form 4-tert-butyl-N-(2-methylphenyl)benzamide. The final step involves the reaction of 4-tert-butyl-N-(2-methylphenyl)benzamide with carbon disulfide and sodium hydroxide to form 4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide .


Molecular Structure Analysis

The molecular structure of “4-tert-butyl-N-(2-methylphenyl)benzamide” is represented by the linear formula C18H21NO . The molecular weight of this compound is 267.374 .

Scientific Research Applications

Synthesis and Properties of Polymers

One study focused on the synthesis and properties of ortho-linked polyamides, incorporating ether-carboxylic acid derived from 4-tert-butylcatechol, highlighting the synthesis route and properties like thermal stability and solubility in polar solvents. These polyamides showed potential applications in creating transparent, flexible, and tough films, with glass transition temperatures mostly over 200°C and 10% weight loss temperatures above 480°C in nitrogen or air, indicating their use in high-performance materials (Hsiao, Yang, & Chen, 2000).

Catalysis for Asymmetric Hydrogenation

Another study presented the use of tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This research demonstrated the utility of these catalysts in preparing chiral pharmaceutical ingredients, showing the ligands' crystalline nature and resistance to oxidation, along with their high catalytic activities and excellent enantioselectivities (Imamoto et al., 2012).

Organic Synthesis and Chemical Reactions

Research on tert-butyl phenylazocarboxylates explored their versatility as building blocks in synthetic organic chemistry. This study outlined nucleophilic substitutions and radical reactions, offering pathways for creating azocarboxamides and modifications through radical oxygenation, halogenation, and coupling reactions, suggesting broad applications in synthesizing complex organic molecules (Jasch, Höfling, & Heinrich, 2012).

Environmental and Biological Studies

While the request was to exclude information related to drug use, dosage, and side effects, research assessing the genotoxicity of related compounds like methyl-tert-butyl ether and benzene to human lymphocytes using the comet assay was noted. This study evaluates the genotoxic effects, indicative of the broader environmental and health safety research related to chemical exposure (Chen et al., 2008).

Advanced Materials and Chemosensors

A notable study designed a fluorescence chemosensor for selective detection of Ba2+ ions, showcasing the synthesis and application of chemosensors in detecting specific ions. The chemosensor's high selectivity and sensitivity for Ba2+ detection were highlighted, along with its practical utility in live cell imaging, demonstrating the cross-disciplinary applications spanning chemistry and biology (Ravichandiran et al., 2019).

properties

IUPAC Name

4-tert-butyl-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-13-7-5-6-8-16(13)19-17(20)14-9-11-15(12-10-14)18(2,3)4/h5-12H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIUNPLBSFIXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-(2-methylphenyl)benzamide

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